molecular formula C23H30O6 B141690 (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one CAS No. 1040085-98-0

(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No. B141690
M. Wt: 402.5 g/mol
InChI Key: XECSEFPWNHDQPG-XWCIIUPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one” is also known as Desonide . It is a glucocorticoid used to treat a variety of skin conditions .


Molecular Structure Analysis

The molecular structure of Desonide is complex, with multiple rings and functional groups. The IUPAC name provides some insight into its structure: it contains hydroxyacetyl, methyl, and dioxapentacyclo groups .

Scientific Research Applications

High-Performance Thin-Layer Chromatography for Ciclesonide Estimation

A study by Prajapati and Vaghela (2013) describes a high-performance thin-layer chromatography (HPTLC) method for the quantitative estimation of ciclesonide. This method was validated according to International Conference on Harmonization guidelines, showing accuracy and precision. It provides a foundational technique for analyzing ciclesonide in pharmaceutical applications (Prajapati & Vaghela, 2013).

Rapid Estimation of Ciclesonide by RP-HPLC

Prajapati Prajesh and Vipul (2012) developed a fast and sensitive method for estimating Ciclesonide using reverse-phase high-performance liquid chromatography (RP-HPLC). This optimized method is significant for the rapid and safe analysis of Ciclesonide, an anti-asthmatic drug (Prajapati Prajesh & V. Vipul, 2012).

Diels-Alder Adduct in Steroid Synthesis

Faizullina et al. (2020) explored the Diels-Alder reactions involving levoglucosenone, leading to compounds suitable for steroid synthesis. This research indicates the potential of ciclesonide-related compounds in the synthesis of steroids, including estrogens (Faizullina et al., 2020).

Azaartemisinin Derivatives and Their Bioactivities

Al-Oqail et al. (2003) synthesized new azaartemisinin derivatives and evaluated them for antimalarial and cytotoxic activities. This study highlights the diverse bioactivities of ciclesonide-related compounds and their potential in pharmacological applications (Al-Oqail et al., 2003).

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-12-28-19-9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,3)23(19,29-12)18(27)11-24/h6-8,12,15-17,19-20,24,26H,4-5,9-11H2,1-3H3/t12?,15-,16-,17-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECSEFPWNHDQPG-XWCIIUPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NI0Agy81EG

CAS RN

1040085-98-0
Record name 16alpha,17-(Ethylidenebis(oxy))-11beta,21-dihydroxypregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040085980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.ALPHA.,17-(ETHYLIDENEBIS(OXY))-11.BETA.,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI0AGY81EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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